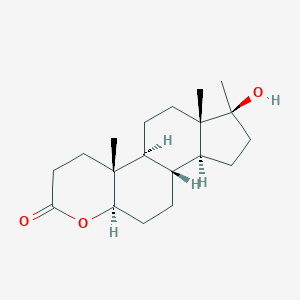

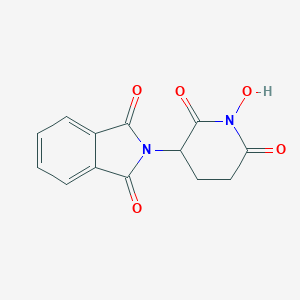

17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one

Descripción general

Descripción

17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one is a synthetic anabolic steroid. It is known for its role in enhancing muscle mass and strength. This compound is often used in research settings to study its effects on muscle growth and other physiological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one involves multiple steps, including acetylation, reduction, ring-opening, oxidation, hydrolysis, elimination, oximation, rearrangement, hydrolysis, addition, oxidation, and condensation reactions .

Industrial Production Methods: Industrial production of this compound typically involves the use of plant-derived saponins such as diosgenin or hecogenin as starting materials. These saponins undergo a series of chemical transformations to yield the final product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, which may involve reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions may involve halogenation or alkylation processes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one is widely used in scientific research for its anabolic properties. It is utilized in studies related to muscle growth, protein synthesis, and hormonal regulation. Additionally, it is used in the development of new anabolic steroids and in the study of their effects on the human body .

Mecanismo De Acción

The compound exerts its effects by binding to androgen receptors in muscle tissue. This binding activates the receptor, leading to an increase in protein synthesis and muscle growth. The molecular targets involved include the androgen receptor and various signaling pathways that regulate muscle hypertrophy .

Comparación Con Compuestos Similares

17beta-Hydroxy-5alpha-androstan-3-one:

Oxymetholone: Another synthetic anabolic steroid with potent muscle-building effects.

Uniqueness: 17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one is unique due to its specific chemical structure, which includes an oxygen atom in the steroid backbone. This structural feature contributes to its distinct anabolic properties and differentiates it from other anabolic steroids .

Propiedades

IUPAC Name |

(1S,3aS,3bR,5aR,9aR,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-17-9-8-16(20)22-15(17)5-4-12-13(17)6-10-18(2)14(12)7-11-19(18,3)21/h12-15,21H,4-11H2,1-3H3/t12-,13+,14+,15-,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBANSSXVTZHMD-KUPDVBAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)OC1CCC3C2CCC4(C3CCC4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)O[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4424-45-7 | |

| Record name | 17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC63294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17.BETA.-HYDROXY-17-METHYL-4-OXA-5.ALPHA.-ANDROSTAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACO7LF922U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)